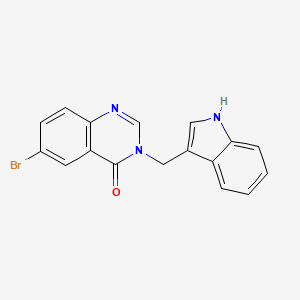

4(3H)-Quinazolinone, 6-bromo-3-(1H-indol-3-ylmethyl)-

Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring system. The compound 6-bromo-3-(1H-indol-3-ylmethyl)-4(3H)-quinazolinone features a bromine atom at position 6 and a 1H-indol-3-ylmethyl group at position 3. This compound is of interest due to its structural uniqueness, which may confer distinct biological activities such as antimicrobial, anti-inflammatory, or antitumor effects .

Properties

CAS No. |

88514-44-7 |

|---|---|

Molecular Formula |

C17H12BrN3O |

Molecular Weight |

354.2 g/mol |

IUPAC Name |

6-bromo-3-(1H-indol-3-ylmethyl)quinazolin-4-one |

InChI |

InChI=1S/C17H12BrN3O/c18-12-5-6-16-14(7-12)17(22)21(10-20-16)9-11-8-19-15-4-2-1-3-13(11)15/h1-8,10,19H,9H2 |

InChI Key |

KPSJDFSBBHIUJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CN3C=NC4=C(C3=O)C=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Isocyanide Insertion and Cyclocondensation

A prominent method for synthesizing 3-substituted quinazolin-4(3H)-ones, including 6-bromo derivatives, involves copper-catalyzed isocyanide insertion followed by cyclocondensation. This approach was detailed in a 2020 study where ethyl 2-isocyanobenzoate derivatives were reacted with aromatic amines under copper(II) acetate catalysis in the presence of triethylamine, typically in anisole solvent under ambient air atmosphere.

- Starting material: Ethyl 2-isocyanobenzoate (substituted with bromine at the 6-position for target compound).

- Catalyst: Cu(OAc)2·H2O (copper(II) acetate hydrate).

- Base: Triethylamine (Et3N).

- Solvent: Anisole or dichloromethane.

- Temperature: Room temperature for aliphatic amines; microwave irradiation at 150 °C for aromatic amines.

- Reaction time: 20–25 minutes under microwave or ambient stirring.

- Workup: Extraction with saturated NaHCO3, drying over Na2SO4, and purification by silica gel column chromatography.

Example synthesis of 3-(2-bromophenyl)quinazolin-4(3H)-one (compound 3h):

- Synthesized via general procedure 3 (aromatic amine coupling).

- Isolated as an off-white solid with 17% yield.

- Characterized by NMR and HRMS confirming the bromine substitution and quinazolinone core.

Synthesis of 3-(1H-indol-3-ylmethyl)quinazolin-4(3H)-one derivatives:

One-Pot Three-Component Domino Reactions

Recent advances include metal-free, one-pot domino reactions assembling quinazolin-4(3H)-ones from arenediazonium salts, nitriles, and bifunctional aniline derivatives. This method involves formation of N-arylnitrilium intermediates followed by nucleophilic addition and cyclization to form the quinazolinone ring.

- Metal-free, mild conditions.

- Good functional group tolerance, including halogen substituents like bromine.

- High efficiency and straightforward protocol.

- Potential to introduce diverse substituents at the 3-position, including indolylmethyl groups, by appropriate choice of bifunctional aniline derivatives.

- Arenediazonium salt (bearing bromine substituent).

- Nitriles and bifunctional anilines.

- Mild temperature, no metal catalysts.

- Yields vary but generally good to high.

This approach is promising for synthesizing 6-bromo-3-(1H-indol-3-ylmethyl)quinazolinone analogs, though specific examples with indole substituents require further adaptation.

Metal-Free Cyclocondensation via Phosphoric Acid Catalysis

Another method involves phosphoric acid-catalyzed cyclocondensation of β-ketoesters and o-aminobenzamides to form quinazolinones. This metal- and oxidant-free reaction offers:

- High selectivity for 2-substituted quinazolinones.

- Broad substrate scope.

- Mild reaction conditions.

While this method is more suited for 2-substituted quinazolinones, it provides valuable insight into alternative synthetic routes that could be modified to introduce 3-substituents such as indol-3-ylmethyl groups by using appropriate amine partners.

Multi-Step Synthesis Involving Benzoxazinone Intermediates

Preparation of quinazolinone derivatives with complex substituents, including indole and bromine groups, can also proceed via multi-step synthesis involving benzoxazinone intermediates.

- Synthesis of N-acyl anthranilic acid derivatives by reaction of anthranilic acid with acyl chlorides.

- Cyclization to 2-substituted-3,1-benzoxazin-4-ones by heating with acetic anhydride.

- Reaction of primary amines (e.g., indole-containing amines) with benzoxazinones to yield substituted quinazolin-4(3H)-ones.

This method allows incorporation of diverse substituents and is adaptable for brominated anthranilic acid derivatives to yield 6-bromoquinazolinones substituted at the 3-position with indolylmethyl groups.

Comparative Analysis of Preparation Methods

Experimental Data and Characterization Highlights

Example: Synthesis of 3-(2-Bromophenyl)quinazolin-4(3H)-one (3h)

| Parameter | Data |

|---|---|

| Yield | 17% |

| Physical state | Off-white solid |

| Melting point | 182 °C |

| Rf value (cHex/EtOAc 2:1) | 0.43 |

| 1H NMR (500 MHz, CDCl3) | δ 8.38 (dd), 7.95 (s), 7.83 (ddd), 7.80 (dd), 7.57 (ddd), 7.52 (td), 7.47–7.38 (m) |

| 13C NMR (126 MHz, CDCl3) | δ 160.4, 148.1, 146.0, 136.8, 134.9, 134.1, 131.4, 130.1, 129.0, 127.9, 127.4, 122.6 |

| HRMS (ESI) | Calculated m/z 300.9971; Found 300.9956 |

Example: Synthesis of 3-(1H-indol-3-ylmethyl)quinazolin-4(3H)-one (4c)

| Parameter | Data |

|---|---|

| Yield | 77% |

| Physical state | Off-white solid |

| Reaction scale | 5 mmol |

| Reaction conditions | Room temperature, Cu(OAc)2·H2O catalyst, Et3N base, anisole solvent |

| Purification | Silica gel chromatography (cHex/EtOAc/Et3N gradient) |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic substitution with amines, thiols, and boronic acids. Key findings include:

-

Amine substitution : Reacts with primary amines (e.g., aniline) under Cu(OAc)₂ catalysis to yield 6-amino derivatives. Yields range from 57–92% depending on solvent and base combinations .

-

Suzuki-Miyaura coupling : Cross-couples with aryl/heteroaryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₃PO₄ in 1,4-dioxane (80°C, 8 h), achieving 85–98% yields .

Table 1: Comparative Reaction Yields for C–C Coupling

| Boronic Acid | Catalyst Loading | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| Phenylboronic acid | 10 mol% Pd | 1,4-dioxane | 97 | |

| 4-Methoxyphenyl | 5 mol% Pd | THF | 88 | |

| 2-Thienyl | 10 mol% Pd | 1,4-dioxane | 85 |

Catalytic Coupling Reactions

The bromo group participates in copper- and palladium-mediated transformations:

-

Copper-catalyzed imidoylative cyclocondensation : Forms fused heterocycles with 2-isocyanobenzoates in acetonitrile (reflux, 4 h), yielding 33% quinazolinone derivatives after oxidation .

-

Al₂O₃-mediated cyclization : Generates dihydroquinazolinone intermediates, which oxidize spontaneously in air to stable products .

Functional Group Transformations

Oxidation/Reduction :

-

The indole-methyl bridge oxidizes to carboxylic acids under strong acidic conditions (H₂SO₄/H₂O₂), though this pathway yields <30% due to competing decomposition.

-

Thionation : Lawesson’s reagent converts the 4-keto group to a thione, enabling subsequent alkylation (e.g., methyl iodide) with 55–65% yields .

Alkylation :

-

Reacts with methyl iodide/NaH in DMF to produce N-methyl derivatives, though competitive disubstitution occurs, requiring chromatographic separation .

Stability and Side Reactions

Key instability factors:

-

Acid sensitivity : Deformylation occurs in Brønsted acids (e.g., p-TSA), generating unsubstituted indole byproducts (4a ) and reducing target yields to 33% .

-

Thermal degradation : Prolonged heating (>100°C) in polar solvents (DMF) induces C–Br bond cleavage, forming dehalogenated quinazolinones .

Table 2: Competing Pathways in Acidic Conditions

| Condition | Major Product | Yield (%) | Source |

|---|---|---|---|

| p-TSA/CH₃CN (reflux) | 3-Unsubstituted indole (4a ) | 33 | |

| Al₂O₃/CH₂Cl₂ (rt) | Dihydroquinazolinone (6a ) | 41 |

Mechanistic Insights

Scientific Research Applications

Biological Activities

Research indicates that compounds within the quinazolinone family exhibit a range of biological activities, including:

- Antimicrobial Properties : Quinazolinones are known for their effectiveness against various microbial strains. The indole component may enhance this activity, making it suitable for developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound shows promise in treating inflammatory diseases, potentially useful in formulations targeting conditions like arthritis or dermatitis .

- Anticancer Potential : Quinazolinones have been reported to interact with biological targets involved in cancer progression. The unique structure of 4(3H)-Quinazolinone, 6-bromo-3-(1H-indol-3-ylmethyl)- may contribute to enhanced cytotoxicity against cancer cell lines .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of the Quinazolinone Core : This can be synthesized by cyclization of anthranilic acid with formamide under acidic conditions.

- Bromination : The quinazolinone core is brominated at the 6-position using bromine or N-bromosuccinimide (NBS).

- Introduction of the Indole Moiety : This is achieved through a Friedel-Crafts alkylation reaction .

This synthetic pathway allows for modifications leading to a library of derivatives for biological testing, which is crucial for identifying compounds with desirable pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Anticancer Studies : A study demonstrated that derivatives of quinazolinones exhibit potent anticancer activity against various cancer cell lines. The presence of the indole moiety was linked to enhanced cytotoxicity, suggesting that structural modifications can significantly influence biological outcomes .

- Anti-inflammatory Formulations : Research has indicated that formulations containing this compound can reduce inflammation markers in vitro, supporting its potential use in topical anti-inflammatory products .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-3-(1H-indol-3-ylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at Position 6

- 6-Bromo vs. 6-Nitro/6-Methyl Derivatives: Bromine at position 6 (as in the target compound) improves metabolic stability compared to nitro groups, which are more reactive but prone to reduction. For instance, 6-nitro-4(3H)-quinazolinones exhibit antiviral activity but may have shorter half-lives due to nitro group metabolism .

- Antimicrobial Activity: 6-Bromo-2-methyl-3-(substituted phenyl)-4(3H)-quinazolinones demonstrated MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli . The target compound’s indole substituent may further enhance activity due to increased lipophilicity and membrane penetration.

Substituent Effects at Position 3

- Indol-3-ylmethyl vs. Phenyl/Tolyl Groups: The indole moiety in the target compound introduces a bulky, planar aromatic system with an NH group capable of hydrogen bonding. This contrasts with 3-phenyl or 3-o-tolyl groups (e.g., methaqualone), which are smaller and lack hydrogen-bond donors. Indole-containing derivatives may exhibit stronger interactions with enzymes like topoisomerases or bacterial phosphoribosyltransferases .

- Anti-inflammatory Activity: 3-Substituted derivatives with aryl groups (e.g., 3-benzothiazol-2-yl) showed 60–75% inhibition of carrageenan-induced edema in rats at 50 mg/kg .

Comparison with Ferrocenyl-Substituted Derivatives

Ferrocenyl groups at position 2 (e.g., 2-ferrocenyl-4(3H)-quinazolinone) introduce redox-active properties, enabling electrochemical applications. However, the target compound’s bromine and indole substituents prioritize biological interactions over electrochemical activity .

Metabolic Stability

Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) undergoes extensive hepatic metabolism via epoxidation and hydroxylation . The bromine atom in the target compound may slow oxidative metabolism, while the indole group could redirect metabolic pathways toward glucuronidation or sulfation, improving bioavailability.

Data Tables

Table 2: Physicochemical Properties

| Compound | logP (Predicted) | Solubility (µg/mL) | Metabolic Stability |

|---|---|---|---|

| 6-Bromo-3-(indol-3-ylmethyl)- | 3.8 | <10 (DMSO) | High (Br, indole) |

| Methaqualone | 2.5 | 20 (aqueous) | Moderate (CYP oxidation) |

| 6-Nitro-3-aryl- | 2.9 | 50 (DMSO) | Low (nitro reduction) |

Key Research Findings

- Antimicrobial Potential: The bromine and indole groups synergistically enhance membrane penetration and target binding, likely improving antimicrobial efficacy compared to phenyl-substituted analogs .

- Conformational Effects : The indolylmethyl group may restrict molecular flexibility, favoring interactions with planar enzyme active sites (e.g., topoisomerases) .

Biological Activity

4(3H)-Quinazolinone, 6-bromo-3-(1H-indol-3-ylmethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H12BrN3O

- Molar Mass : 354.2 g/mol

- CAS Number : 88514-44-7

Antimicrobial Properties

Research indicates that derivatives of quinazolinone, including the compound , exhibit notable antimicrobial activity. A study evaluated various quinazolinone derivatives against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The findings revealed that certain derivatives demonstrated Minimum Inhibitory Concentrations (MIC) as low as 7.80 µg/mL against Staphylococcus species, while most were inactive against E. coli .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 4(3H)-Quinazolinone Derivative 3k | 7.80 | Active against Staphylococcus epidermidis |

| 4(3H)-Quinazolinone Derivative 3d | 12.50 | Active against Candida albicans |

| Unmodified Quinazolinones | N/A | Inactive against E. coli |

Anticancer Activity

The quinazolinone scaffold has been extensively studied for anticancer properties. In vitro studies have shown that compounds with the quinazolinone structure can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .

For instance, a derivative similar to the one discussed was tested for its ability to inhibit cancer cell lines, showing promising results in reducing cell viability at concentrations below 10 µM .

The biological activity of 4(3H)-Quinazolinone, 6-bromo-3-(1H-indol-3-ylmethyl)- is believed to stem from its ability to interact with critical molecular targets within cells. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Receptor Binding : It is posited that this compound can bind to specific receptors, modulating their activity and influencing signaling pathways related to growth and apoptosis .

Case Studies

- Antitubercular Activity : A study highlighted the potential of certain quinazolinone derivatives as antitubercular agents. One derivative effectively inhibited the growth of Mycobacterium tuberculosis at concentrations as low as 10 µg/mL, showcasing its potential for further development in treating tuberculosis .

- Antileishmanial Effects : Research has also indicated that some indolylquinazolinones possess activity against Leishmania species, which are responsible for leishmaniasis. Compounds showed effectiveness in inhibiting the growth of these intracellular parasites, warranting further exploration into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-bromo-3-(1H-indol-3-ylmethyl)-4(3H)-quinazolinone, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of anthranilic acid derivatives with amines or hydrazines. For example, refluxing 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one with hydrazine hydrate (120–130°C, 3 hours) yields the target compound in 75% yield after recrystallization . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and catalyst use (e.g., phosphorus pentoxide with amine hydrochlorides at 180°C) . Monitoring by TLC and optimizing reflux time can minimize by-products.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology : Key techniques include:

- NMR spectroscopy : Confirms substitution patterns (e.g., bromo and indole protons) .

- X-ray crystallography : Resolves molecular conformation, such as dihedral angles between indole and quinazolinone rings (e.g., 7.9° deviation observed in similar derivatives) .

- IR spectroscopy : Identifies carbonyl (C=O) stretches near 1680 cm⁻¹ and N–H vibrations .

- Elemental analysis : Validates purity (>98% by HPLC in pharmacological studies) .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodology : Start with in vitro assays for broad-spectrum activity:

- Antimicrobial : Agar diffusion assays against Gram-positive/negative bacteria .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory : COX-2 inhibition assays .

- Dose-response curves (IC₅₀ calculations) and positive controls (e.g., doxorubicin for cytotoxicity) are essential .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of substituents to enhance biological efficacy?

- Methodology :

- Bromo group : Enhances electron-withdrawing effects, improving DNA intercalation in anticancer studies. Compare with chloro or methyl analogs .

- Indole moiety : The 3-ylmethyl group may enhance lipid solubility and CNS penetration. Replace with pyrrole or benzimidazole to assess π-π stacking variations .

- Quinazolinone core : Modify C2 or N3 positions (e.g., introduce sulfonamides or triazoles) to probe hydrogen-bonding interactions . SAR data should be validated via molecular docking (e.g., with EGFR or COX-2 targets) .

Q. How can researchers resolve low yields or by-product formation during synthesis?

- Methodology :

- By-product analysis : Use LC-MS to identify impurities (e.g., uncyclized intermediates or dimerization products) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve cyclization vs. ethanol .

- Catalyst optimization : Replace phosphorus pentoxide with milder Lewis acids (e.g., ZnCl₂) to reduce side reactions .

- Temperature control : Lower temperatures (100–110°C) may suppress decomposition, while higher temperatures (180°C) favor cyclization .

Q. What strategies address contradictions in reported pharmacological activities (e.g., varying IC₅₀ values across studies)?

- Methodology :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO concentration ≤0.1%) .

- Metabolic stability : Test liver microsome stability to identify rapid degradation in certain models .

- Formulation differences : Compare free base vs. hydrochloride salts, which may alter solubility and bioavailability .

- In vivo validation : Use murine models to confirm in vitro findings, adjusting for pharmacokinetic parameters (e.g., half-life, tissue distribution) .

Data Contradiction Analysis

Q. Why do some studies report potent antibacterial activity while others show negligible effects?

- Analysis :

- Strain specificity : Activity against S. aureus but not E. coli may reflect differences in cell wall permeability or efflux pumps .

- Substituent effects : Analogues with 4-methoxyphenyl groups show enhanced Gram-positive activity due to lipophilicity .

- Methodological variance : Broth microdilution (MIC) vs. disk diffusion assays can yield discrepancies; standardize to CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.